2-chloro-4-fluoro-N-(5-methyl-2-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-4-fluoro-N-(5-methyl-2-pyridinyl)benzamide” is also known as Saflufenacil . It is an organic compound of the pyrimidinedione chemical class used as an herbicide . It acts by inhibiting the enzyme protoporphyrinogen oxidase to control broadleaf weeds in crops including soybeans and corn .
Synthesis Analysis
The key step in the preparation of Saflufenacil involved the reaction between a substituted aniline and an oxazinone . Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one were heated in acetic acid to form the ring systems of the herbicide in over 90% yield .Molecular Structure Analysis
The molecular structure of Saflufenacil is based on structures generated from information available in ECHA’s databases . The molecular formula is C17H17ClF4N4O5S .Physical And Chemical Properties Analysis
Saflufenacil has a molar mass of 500.85 g·mol−1 . It has a density of 1.595 g/mL and a melting point of 189.9 °C . It is soluble in water at 2100 mg/L at 20 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Agents : Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure may interact with specific cellular targets, inhibiting tumor growth or metastasis .
- P2X7 Receptor Antagonists : 2-chloro-4-fluoro-N-(5-methylpyridin-2-yl)benzamide derivatives have been explored as P2X7 receptor antagonists. These receptors play a role in inflammation and immune responses, making them attractive drug targets .
Coordination Chemistry and Metal Complexes
- Schiff Base Ligands : The compound’s imine functionality allows it to form Schiff base complexes with transition metals. These complexes exhibit diverse properties, including antimicrobial, antioxidative, and antibiotic activities .
Pesticide Intermediates
- Synthetic Pathways : 2-Chloro-5-methylpyridine, a precursor to our compound, serves as a pesticide intermediate. Researchers have reported various synthetic methods for its preparation .
Mechanism of Action
Target of Action
The primary target of 2-chloro-4-fluoro-N-(5-methylpyridin-2-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.
Mode of Action
The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, thereby affecting the energy production in cells .
Result of Action
The inhibition of the SDH enzyme by the compound leads to a decrease in ATP production. This results in the inhibition of fungal activity, as observed in the case of Valsa mali and Sclerotinia sclerotiorum . The compound has shown good antifungal activity against these fungi, with an EC50 value of 0.58 mg/L for Valsa mali .
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-fluoro-N-(5-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c1-8-2-5-12(16-7-8)17-13(18)10-4-3-9(15)6-11(10)14/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUJRDGFEVDDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(5-methylpyridin-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.